molecular formula C23H26N4O3S2 B5327541 (5Z)-3-CYCLOHEXYL-5-[(4-OXO-2-{[(OXOLAN-2-YL)METHYL]AMINO}-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

(5Z)-3-CYCLOHEXYL-5-[(4-OXO-2-{[(OXOLAN-2-YL)METHYL]AMINO}-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B5327541
M. Wt: 470.6 g/mol
InChI Key: YSFTVTLHZHBFBM-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-3-CYCLOHEXYL-5-[(4-OXO-2-{[(OXOLAN-2-YL)METHYL]AMINO}-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a cyclohexyl group, a pyrido[1,2-a]pyrimidine moiety, and a thiazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-CYCLOHEXYL-5-[(4-OXO-2-{[(OXOLAN-2-YL)METHYL]AMINO}-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a]pyrimidine Moiety: This step involves the condensation of appropriate starting materials, such as aminopyrimidines, with aldehydes or ketones under acidic or basic conditions.

    Introduction of the Thiazolidinone Ring: The thiazolidinone ring is formed through the reaction of the intermediate with thiourea or similar sulfur-containing reagents.

    Cyclohexyl Group Addition: The cyclohexyl group is introduced via alkylation reactions using cyclohexyl halides or related compounds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-CYCLOHEXYL-5-[(4-OXO-2-{[(OXOLAN-2-YL)METHYL]AMINO}-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, or electrophiles under appropriate conditions (e.g., solvents, temperature, catalysts).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-CYCLOHEXYL-5-[(4-OXO-2-{[(OXOLAN-2-YL)METHYL]AMINO}-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biology, this compound has shown potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development and therapeutic applications.

Medicine

In medicine, this compound is being investigated for its potential as a pharmaceutical agent. Its ability to interact with specific biological targets makes it a promising candidate for the treatment of various diseases.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials may enhance their mechanical, thermal, or chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-3-CYCLOHEXYL-5-[(4-OXO-2-{[(OXOLAN-2-YL)METHYL]AMINO}-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(2-{[2-(2-HYDROXYETHOXY)ETHYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLENE]-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL}BUTANOIC ACID
  • (5Z)-5-[(9-METHYL-2-{[3-(4-MORPHOLINYL)PROPYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLENE]-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL}BUTANOIC ACID

Uniqueness

The uniqueness of (5Z)-3-CYCLOHEXYL-5-[(4-OXO-2-{[(OXOLAN-2-YL)METHYL]AMINO}-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its specific combination of functional groups and structural features. This combination allows for unique interactions with biological targets and distinct chemical reactivity, setting it apart from similar compounds.

Properties

IUPAC Name

(5Z)-3-cyclohexyl-5-[[4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S2/c28-21-17(13-18-22(29)27(23(31)32-18)15-7-2-1-3-8-15)20(24-14-16-9-6-12-30-16)25-19-10-4-5-11-26(19)21/h4-5,10-11,13,15-16,24H,1-3,6-9,12,14H2/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFTVTLHZHBFBM-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCC5CCCO5)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)NCC5CCCO5)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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